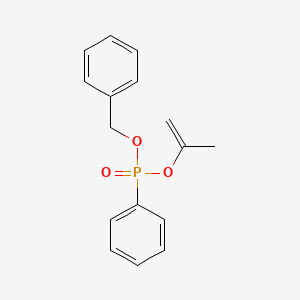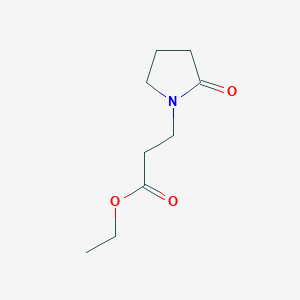
Silane, chloro(1,1,2,3,3,3-hexafluoropropyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, chloro(1,1,2,3,3,3-hexafluoropropyl)dimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silicon atom bonded to a chloro group, two methyl groups, and a 1,1,2,3,3,3-hexafluoropropyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, chloro(1,1,2,3,3,3-hexafluoropropyl)dimethyl- typically involves the reaction of chlorosilanes with hexafluoropropylene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. For instance, the reaction between trichlorosilane and hexafluoropropylene can yield the desired compound under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure safety. The process typically includes steps such as distillation and purification to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
Silane, chloro(1,1,2,3,3,3-hexafluoropropyl)dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The compound can act as a hydride donor in reduction reactions.
Oxidation Reactions: It can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while reduction reactions can produce silanes with different functional groups.
Scientific Research Applications
Silane, chloro(1,1,2,3,3,3-hexafluoropropyl)dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialized coatings and materials with enhanced properties.
Mechanism of Action
The mechanism of action of silane, chloro(1,1,2,3,3,3-hexafluoropropyl)dimethyl- involves its ability to act as a hydride donor or acceptor in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in reduction reactions, the compound donates hydride ions to reduce other molecules, while in substitution reactions, the chloro group can be replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane
- (3-Chloro-1,1,2,2,3,3-hexafluoropropyl)trimethylsilane
Uniqueness
Silane, chloro(1,1,2,3,3,3-hexafluoropropyl)dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
CAS No. |
62281-34-9 |
|---|---|
Molecular Formula |
C5H7ClF6Si |
Molecular Weight |
244.64 g/mol |
IUPAC Name |
chloro-(1,1,2,3,3,3-hexafluoropropyl)-dimethylsilane |
InChI |
InChI=1S/C5H7ClF6Si/c1-13(2,6)5(11,12)3(7)4(8,9)10/h3H,1-2H3 |
InChI Key |
JVKSJYJQUWEHKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C(C(C(F)(F)F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14543855.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-1-phenylbutane-1,3-dione](/img/structure/B14543861.png)




![1-(4-Fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butane-1,4-dione](/img/structure/B14543891.png)

